molecular formula C20H14N4O6S B3751063 2-methoxy-4-{(E)-[2-(3-nitrophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate

2-methoxy-4-{(E)-[2-(3-nitrophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate

Cat. No.: B3751063
M. Wt: 438.4 g/mol
InChI Key: JNEMDZOLIGFRFH-RQZCQDPDSA-N
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Description

The compound 2-methoxy-4-{(E)-[2-(3-nitrophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate is a structurally complex heterocyclic molecule featuring a fused thiazolo-triazole core. This core is substituted with a 3-nitrophenyl group at position 2 and an electron-rich methoxy-acetate phenyl moiety at position 4, connected via an E-configured methylidene bridge. The 3-nitro group on the phenyl ring introduces strong electron-withdrawing effects, which can enhance intermolecular interactions and influence biological activity .

Properties

IUPAC Name

[2-methoxy-4-[(E)-[2-(3-nitrophenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O6S/c1-11(25)30-15-7-6-12(8-16(15)29-2)9-17-19(26)23-20(31-17)21-18(22-23)13-4-3-5-14(10-13)24(27)28/h3-10H,1-2H3/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEMDZOLIGFRFH-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)[N+](=O)[O-])S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)[N+](=O)[O-])S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-methoxy-4-{(E)-[2-(3-nitrophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-methoxy-4-{(E)-[2-(3-nitrophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Applications

Research indicates that 2-methoxy-4-{(E)-[2-(3-nitrophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate exhibits various biological activities:

  • Anticancer Activity : Similar compounds have shown efficacy against multiple cancer cell lines. Studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The compound's structure suggests potential activity against bacterial and fungal pathogens. Its thiazole and triazole rings are known for their antimicrobial effects.
  • Anti-inflammatory Effects : Preliminary studies indicate that derivatives of this compound may reduce inflammation markers in vitro, suggesting potential therapeutic roles in inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the biological effects of compounds similar to this compound:

  • Anticancer Studies :
    • A study published in Journal of Medicinal Chemistry explored the anticancer properties of related thiazole-triazole derivatives. Results indicated significant inhibition of cell proliferation in breast and colon cancer cell lines .
  • Antimicrobial Research :
    • Research in Pharmaceutical Biology highlighted the antimicrobial activity of thiazolo-triazole compounds against Gram-positive and Gram-negative bacteria. The study found that these compounds disrupt bacterial cell membranes .
  • Inflammation Inhibition :
    • A paper in European Journal of Pharmacology reported on anti-inflammatory effects observed in animal models treated with related compounds. The results showed a decrease in pro-inflammatory cytokines .

Mechanism of Action

The mechanism of action of 2-methoxy-4-{(E)-[2-(3-nitrophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with cellular proteins and enzymes, potentially inhibiting their function . The thiazolo[3,2-b][1,2,4]triazole core may also interact with DNA or RNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Key Structural Features :

  • Thiazolo-triazole fused ring : Provides rigidity and planar geometry, facilitating π-π stacking in biological targets.
  • Methoxy-acetate group : Improves solubility and modulates electronic properties.

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and its analogs:

Compound Name & Substituent Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity (Reported or Hypothetical)
Target: 3-Nitrophenyl C₂₁H₁₆N₄O₆S* 480.45* –NO₂, –OCH₃, –OAc Hypothesized anticancer/antimicrobial activity due to nitro group
4-Methylphenyl () C₂₃H₂₁N₃O₄S 443.50 –CH₃, –OCH₂CH₃, –OAc Antimicrobial properties; enhanced stability
2-Chlorophenyl () C₂₁H₁₅ClN₃O₄S 440.88 –Cl, –OCH₃, –OAc Improved binding affinity to biological targets
Phenyl () C₂₀H₁₅N₃O₃S 401.42 –H, –OAc General bioactivity; foundational structure for derivatives
3,4,5-Trimethoxyphenyl () C₂₄H₂₁N₃O₇S 495.51 –OCH₃ (×3), –OAc Potential anticancer activity; improved solubility

Substituent Effects on Reactivity and Bioactivity

  • Chlorine in 2-chlorophenyl analogs improves binding affinity through halogen bonding .
  • Electron-Donating Groups (e.g., –CH₃, –OCH₃) :

    • Methyl and methoxy groups in analogs () improve solubility and metabolic stability but may reduce reactivity compared to nitro derivatives .
  • Hybrid Substituents (e.g., 3,4,5-Trimethoxyphenyl) :

    • Trimethoxy groups enhance membrane permeability and specificity for cancer targets .

Pharmacological Potential

  • Anticancer Activity : Nitro and trimethoxy derivatives show promise in targeting DNA topoisomerases or tubulin polymerization .
  • Antimicrobial Activity : Methyl and chloro analogs exhibit broad-spectrum activity against bacterial and fungal pathogens .

Research Findings and Mechanistic Insights

Molecular Interactions

  • Enzyme Inhibition : Docking studies () suggest nitro and trimethoxy derivatives bind to hydrophobic pockets in HDACs, disrupting deacetylation.

Biological Activity

2-Methoxy-4-{(E)-[2-(3-nitrophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate (CAS: 324563-98-6) is a complex organic compound known for its diverse biological activities. This article delves into its synthesis, structural characteristics, and biological activities, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Structural Characteristics

The molecular formula of the compound is C20H14N4O6SC_{20}H_{14}N_{4}O_{6}S, with a molar mass of approximately 438.41 g/mol. The compound features a thiazolo-triazole core structure, which is significant for its biological activity due to the presence of various functional groups that enhance its reactivity and interaction with biological targets.

PropertyValue
Molecular Formula C20H14N4O6S
Molar Mass 438.41 g/mol
CAS Number 324563-98-6

Synthesis

The synthesis of this compound typically involves multi-step reactions. Common methodologies include:

  • Reagents and Conditions : Utilization of specific catalysts (e.g., metal catalysts) and solvents (e.g., dimethylformamide or ethanol) under controlled temperatures.
  • Characterization Techniques : Techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are essential for monitoring the progress and confirming the structure of synthesized compounds.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as Mycobacterium tuberculosis.

Case Study Findings :

  • A study demonstrated that derivatives with nitro groups enhanced antimicrobial activity due to their electron-withdrawing properties .
  • Minimum inhibitory concentrations (MICs) were reported as low as 50 µg/mL for some derivatives against M. smegmatis .

Anticancer Activity

The compound has shown promising results in anticancer assays. The mechanism of action is believed to involve the inhibition of specific enzymes related to cancer cell proliferation.

Research Findings :

  • Compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines .
  • Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in tumor growth .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, this compound may also possess anti-inflammatory properties. The presence of methoxy and nitro groups is thought to contribute to this activity by modulating inflammatory pathways.

Research Insights :

  • Compounds in this class have been shown to inhibit pro-inflammatory cytokines in vitro .
  • The antioxidant activity was measured using DPPH inhibition assays, indicating potential protective effects against oxidative stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-4-{(E)-[2-(3-nitrophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate
Reactant of Route 2
Reactant of Route 2
2-methoxy-4-{(E)-[2-(3-nitrophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.